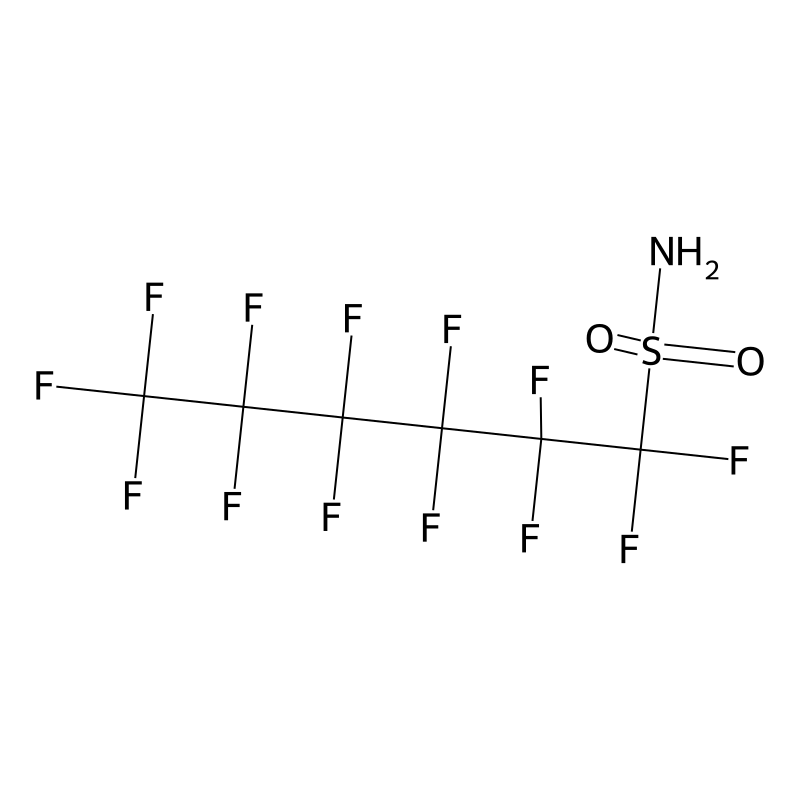Perfluorohexanesulfonamide
C6H2F13NO2S

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C6H2F13NO2S
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Manufacturing: Coatings, textiles, firefighting foams, and food packaging [Source: Environmental Working Group (EWG) - ]
Environmental Fate and Transport
- Studies are investigating the behavior of PFHxSA in the environment, including its persistence, breakdown pathways, and potential for bioaccumulation in living organisms. [Source: National Institute of Environmental Health Sciences (NIEHS) - ]
Potential Health Effects
- Research is ongoing to understand the potential health effects of PFHxSA exposure in humans. Some studies have suggested associations between PFHxSA exposure and adverse health outcomes, such as reduced vaccine effectiveness and impacts on mammary gland development. However, more research is needed to confirm these findings and establish causal relationships. [Source: EWG - ]
Treatment and Remediation Technologies
Perfluorohexanesulfonamide is a member of the per- and polyfluoroalkyl substances class, often abbreviated as PFAS. Its chemical structure features a hexane backbone fully substituted with fluorine atoms, linked to a sulfonamide group, making it highly stable and resistant to degradation. This compound is primarily derived from perfluorohexane sulfonyl fluoride, which can be produced through various chemical processes, including electrochemical fluorination. Perfluorohexanesulfonamide is recognized for its persistence in the environment and potential health impacts due to its widespread use in industrial applications and firefighting foams .
- Hydrolysis: It can undergo hydrolysis to form perfluorohexane sulfonic acid, which is more toxic and persistent.
- Alkylation: The sulfonamide group can react with amines, leading to the formation of N-alkyl perfluorohexanesulfonamides, such as N-methyl and N-ethyl derivatives .
- Thermal Degradation: Under high temperatures, perfluorohexanesulfonamide may decompose, releasing toxic byproducts including fluorinated compounds .
Research indicates that perfluorohexanesulfonamide exhibits various biological activities:
- Toxicity: Studies have shown that it can disrupt endocrine functions and may be linked to liver toxicity and immune system effects in animal models .
- Bioaccumulation: Due to its stability, perfluorohexanesulfonamide can accumulate in living organisms, raising concerns about long-term exposure effects on human health and ecosystems .
- Metabolic Transformation: It has been identified as a precursor in the biological transformation pathways leading to other persistent PFAS compounds, such as perfluorohexane sulfonic acid .
The synthesis of perfluorohexanesulfonamide typically involves several steps:
- Electrochemical Fluorination: This method involves the reaction of hexanesulfonyl chloride with hydrofluoric acid to produce perfluorohexane sulfonyl fluoride.
- Hydrolysis: The sulfonyl fluoride can be hydrolyzed to yield perfluorohexane sulfonic acid.
- Amidation: Reaction with amines (like methylamine or ethylamine) results in the formation of perfluorohexanesulfonamide derivatives .
Perfluorohexanesulfonamide is utilized in various applications:
- Firefighting Foams: It is a key component in aqueous film-forming foams used for suppressing flammable liquid fires.
- Coatings and Surface Treatments: Its water-repellent properties make it suitable for use in coatings that require resistance to water and oil.
- Industrial Processes: Employed in various industrial applications where chemical stability and resistance are paramount .
Interaction studies indicate that perfluorohexanesulfonamide interacts with various environmental components:
- Soil Sorption: Its affinity for soil particles affects its mobility and bioavailability in contaminated sites. Factors such as soil composition significantly influence this interaction .
- Water Contamination: The compound is often detected in groundwater and surface waters near industrial sites due to runoff from firefighting training areas .
- Bioremediation Challenges: The presence of perfluorohexanesulfonamide can hinder the bioremediation of co-contaminants like trichloroethene due to its persistence and hydrophobic nature .
Perfluorohexanesulfonamide shares similarities with other compounds within the PFAS family. Below are some comparable substances:
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Perfluorooctane sulfonic acid | Sulfonic Acid | Longer carbon chain; highly toxic and bioaccumulative |
| Perfluorobutane sulfonic acid | Sulfonic Acid | Shorter carbon chain; less persistent than perfluorohexanesulfonamide |
| Perfluorooctane sulfonamide | Sulfonamide | Similar stability but different chain length |
| Perfluorodecanesulfonic acid | Sulfonic Acid | Greater environmental persistence due to longer chain |
Perfluorohexanesulfonamide is unique due to its six-carbon chain length, which balances between toxicity and environmental persistence compared to shorter or longer-chain analogs. Its specific interactions with biological systems also set it apart from other PFAS compounds.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
Wikipedia
Use Classification
PFAS (perfluorohexane sulfonamide, n=6)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category








